molecular formula C27H34N4O3 B2866432 Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261019-92-4

Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2866432
CAS No.: 1261019-92-4
M. Wt: 462.594
InChI Key: PNFGLWRIZMCVHR-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxylate family, characterized by a pyrimidine ring fused with a tetrahydropyrimidinone core. Its structure includes a 4-ethylphenyl substituent at position 4 of the tetrahydropyrimidine ring and a piperazine moiety linked via a methyl group at position 4. The piperazine ring is further substituted with a 3-methylphenyl group (meta-methylbenzene) . Such derivatives are often synthesized via multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea/thiourea derivatives in the presence of Lewis acid catalysts .

Tetrahydropyrimidine derivatives are pharmacologically significant, with reported activities including antihypertensive, antibacterial, and antitumor effects . The piperazine moiety in this compound may enhance its pharmacokinetic properties, such as solubility and blood-brain barrier penetration, making it a candidate for central nervous system (CNS)-targeted therapies .

Properties

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-(3-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O3/c1-4-20-9-11-21(12-10-20)25-24(26(32)34-5-2)23(28-27(33)29-25)18-30-13-15-31(16-14-30)22-8-6-7-19(3)17-22/h6-12,17,25H,4-5,13-16,18H2,1-3H3,(H2,28,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFGLWRIZMCVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC(=C4)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Formula Molecular Weight logP Polar Surface Area (Ų) Biological Relevance
Target compound: Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-THP-5-carboxylate 4-ethylphenyl; 3-methylphenyl-piperazine C₂₇H₃₃N₄O₃ 473.59 ~3.1* ~76.5* Potential CNS activity due to piperazine
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-THP-5-carboxylate 2-chlorophenyl; 3-chlorophenyl-piperazine C₂₅H₂₈Cl₂N₄O₃ 519.43 3.8 76.5 Enhanced lipophilicity (Cl substituents)
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 2-chlorophenyl; 4-methoxybenzoyl-piperazine; 1-methyl C₂₇H₃₁ClN₄O₅ 527.02 2.88 76.52 Improved solubility (methoxy group)
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-THP-5-carboxylate 4-methoxyphenyl; 6-methyl C₁₅H₁₈N₂O₄ 290.32 1.5 68.7 Simpler structure; antioxidant potential

Notes:

  • THP : Tetrahydropyrimidine.
  • logP and Polar Surface Area for the target compound are estimated based on structural analogs.

Key Structural and Functional Differences :

Substituent Effects on Lipophilicity: The target compound’s 4-ethylphenyl and 3-methylphenyl groups confer moderate lipophilicity (estimated logP ~3.1), favoring membrane permeability. The methoxybenzoyl-piperazine derivative exhibits lower logP (2.88) due to the polar methoxy group, improving solubility for oral administration.

Piperazine Modifications: The 3-methylphenyl-piperazine in the target compound may enhance selectivity for serotonin or dopamine receptors, as seen in related CNS-active agents .

Biological Activity Correlations :

  • Simpler analogs like (lacking a piperazine chain) show reduced molecular weight and logP, making them candidates for peripheral targets (e.g., antioxidant or antimicrobial applications).
  • Chlorinated derivatives are associated with increased cytotoxicity, possibly due to halogen bonding with biological targets .

Research Findings and Pharmacological Insights

  • Synthetic Accessibility : Compounds with piperazine side chains (e.g., ) require additional steps for functionalization, increasing synthesis complexity compared to simpler tetrahydropyrimidines .
  • Crystallographic Data: Structural analogs (e.g., ) reveal planar pyrimidinone cores with puckered tetrahydropyrimidine rings, stabilized by intramolecular hydrogen bonds. These features may influence binding to enzyme active sites .

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